molecular formula C17H19N3O B2772573 [3-(Benzimidazol-1-yl)azetidin-1-yl]-cyclohex-3-en-1-ylmethanone CAS No. 2380079-24-1

[3-(Benzimidazol-1-yl)azetidin-1-yl]-cyclohex-3-en-1-ylmethanone

Cat. No. B2772573
CAS RN: 2380079-24-1
M. Wt: 281.359
InChI Key: QLWYPAOKKKJYEA-UHFFFAOYSA-N
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Description

[3-(Benzimidazol-1-yl)azetidin-1-yl]-cyclohex-3-en-1-ylmethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

[3-(Benzimidazol-1-yl)azetidin-1-yl]-cyclohex-3-en-1-ylmethanone has been the subject of several scientific research studies due to its potential applications in various fields. One of the main applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. It has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

The mechanism of action of [3-(Benzimidazol-1-yl)azetidin-1-yl]-cyclohex-3-en-1-ylmethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
[3-(Benzimidazol-1-yl)azetidin-1-yl]-cyclohex-3-en-1-ylmethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of [3-(Benzimidazol-1-yl)azetidin-1-yl]-cyclohex-3-en-1-ylmethanone for lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological systems. It is also relatively easy to synthesize in the laboratory. One of the limitations of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research of [3-(Benzimidazol-1-yl)azetidin-1-yl]-cyclohex-3-en-1-ylmethanone. One potential direction is the further investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is the development of more efficient synthesis methods for this compound. Additionally, the development of new fluorescent probes based on this compound may have potential applications in the field of bioimaging.

Synthesis Methods

The synthesis of [3-(Benzimidazol-1-yl)azetidin-1-yl]-cyclohex-3-en-1-ylmethanone involves several steps. The first step involves the reaction of benzimidazole with ethyl 2-bromoacetate to form ethyl 2-(1H-benzimidazol-1-yl) acetate. This intermediate is then reacted with 1,4-dibromobutane to form 2-(1H-benzimidazol-1-yl)-1-(4-bromobutyl) ethyl acetate. The final step involves the reaction of this intermediate with cyclohex-3-en-1-ylmethanone to form [3-(Benzimidazol-1-yl)azetidin-1-yl]-cyclohex-3-en-1-ylmethanone.

properties

IUPAC Name

[3-(benzimidazol-1-yl)azetidin-1-yl]-cyclohex-3-en-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(13-6-2-1-3-7-13)19-10-14(11-19)20-12-18-15-8-4-5-9-16(15)20/h1-2,4-5,8-9,12-14H,3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWYPAOKKKJYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

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